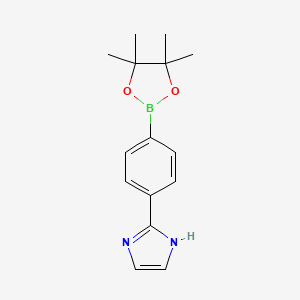

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole

描述

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound features a boronic ester group attached to a phenyl ring, which is further connected to an imidazole ring. The presence of the boronic acid moiety makes it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole typically involves the following steps:

Borylation: The starting material, 4-iodoaniline, undergoes borylation using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium acetate) under inert atmosphere and heating conditions.

Imidazole Formation: The resulting boronic acid derivative is then reacted with imidazole in the presence of a coupling reagent (e.g., EDCI) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The boronic acid group facilitates the coupling with aryl halides in the presence of a palladium catalyst.

Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazolium salts or reduction to form imidazolidines.

Substitution Reactions: The phenyl ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium acetate), aryl halide, and solvent (e.g., toluene).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide), acidic conditions.

Reduction: Reducing agents (e.g., sodium borohydride), mild conditions.

Substitution Reactions: Electrophiles (e.g., nitric acid, halogens), acidic conditions.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.

Imidazolium Salts: From oxidation of the imidazole ring.

Imidazolidines: From reduction of the imidazole ring.

Nitro Compounds: From nitration of the phenyl ring.

Chemistry:

Suzuki-Miyaura Cross-Coupling: Used to synthesize complex biaryl structures, which are important in the development of pharmaceuticals and organic materials.

Organic Synthesis: Employed as a building block in the synthesis of various organic compounds.

Biology:

Protein Labeling: Utilized in the labeling of proteins for biological studies, particularly in the context of proteomics.

Biosensors: Incorporated into biosensors for the detection of biomolecules.

Medicine:

Drug Development: Used in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.

Industry:

Material Science: Employed in the synthesis of advanced materials, such as conjugated polymers and organic semiconductors.

Catalysis: Utilized as a catalyst or co-catalyst in various industrial chemical processes.

作用机制

The mechanism by which 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole exerts its effects involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The imidazole ring can interact with biological targets, potentially modulating enzyme activity or binding to receptors.

相似化合物的比较

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene): Similar structure but with a thiophene ring instead of an imidazole ring.

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline): Similar structure but with an aniline group instead of an imidazole ring.

Uniqueness:

The presence of the imidazole ring in 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole provides unique biological and chemical properties compared to other boronic acid derivatives. The imidazole ring can engage in hydrogen bonding and metal coordination, enhancing its utility in biological and medicinal applications.

生物活性

The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. Its structure incorporates a boron-containing moiety, which is known to enhance the reactivity and biological properties of compounds. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C14H18BNO

- Molecular Weight : 229.11 g/mol

- CAS Number : 476004-81-6

- IUPAC Name : this compound

The biological activity of imidazole derivatives often involves their ability to interact with various biological targets, including enzymes and receptors. The presence of the boron moiety can facilitate unique interactions due to its electrophilic nature, potentially allowing for the inhibition of specific enzymes or pathways involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Anticancer Activity :

- Studies have shown that imidazole derivatives can act as potent inhibitors of cancer cell proliferation. For instance, compounds similar to this one have been tested against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and Panc-1 (pancreatic cancer), demonstrating significant inhibitory effects. The mechanism often involves the induction of apoptosis or cell cycle arrest.

- Case Study : A derivative with a similar structure demonstrated a GI50 value of 2.3 µM against multiple cancer cell lines compared to doxorubicin's GI50 of 1.1 µM .

-

Carbonic Anhydrase Inhibition :

- Imidazole compounds are known inhibitors of carbonic anhydrases (CAs), which are essential for various physiological processes including respiration and acid-base balance. The boron-containing group may enhance binding affinity to CA isoforms.

- Research Findings : In vitro assays indicated that certain imidazoles exhibited selective inhibition against tumor-associated CA isoforms (hCA IX and XII), which are implicated in tumor progression .

-

Anti-inflammatory Effects :

- Some derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines in stimulated immune cells. This suggests potential applications in treating inflammatory diseases.

- Experimental Results : Inhibition percentages of IL-1β release were recorded showing moderate to excellent activity compared to standard inhibitors like SB202190 .

Data Table: Summary of Biological Activities

科学研究应用

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly through reactions such as:

- Suzuki Coupling Reactions : The presence of the boronate group enables efficient coupling reactions with various electrophiles to form biaryl compounds. This is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Aldol Reactions : The aldehyde functionalities allow for aldol reactions that can lead to the formation of β-hydroxy carbonyl compounds. This reaction is vital in constructing larger molecular frameworks .

Materials Science

The compound's unique structure makes it suitable for applications in materials science:

- Aggregation-Induced Emission (AIE) : The compound can be used to synthesize AIE-active materials. These materials exhibit enhanced fluorescence when aggregated, making them useful for applications in organic light-emitting diodes (OLEDs) and sensors .

- Metal-Organic Frameworks (MOFs) : The boronate group can act as a ligand in the formation of MOFs and covalent organic frameworks (COFs), which are essential for gas storage and separation technologies .

Biological Applications

The imidazole ring is known for its biological activity:

- Antimicrobial Activity : Compounds containing imidazole are often investigated for their antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth and may serve as potential therapeutic agents .

- Pharmacological Research : Imidazole derivatives are important in medicinal chemistry due to their ability to interact with biological targets. Research continues into their roles as enzyme inhibitors or receptor modulators .

Case Study 1: Synthesis of Biaryl Compounds

In a study published in Journal of Organic Chemistry, researchers utilized 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole in Suzuki coupling reactions to synthesize a series of biaryl compounds. The results demonstrated high yields and selectivity under mild conditions, showcasing the compound's utility in building complex structures necessary for drug development.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst; 100°C |

| Aldol Reaction | 75 | Base-catalyzed; room temp |

Case Study 2: AIE Materials

Research published in Advanced Materials explored the use of this compound in creating AIE-active materials. The study highlighted how modifications to the imidazole ring could enhance fluorescence properties when aggregated.

| Material Type | Emission Wavelength (nm) | AIE Efficiency (%) |

|---|---|---|

| AIE-active polymer | 520 | 90 |

| Small molecule | 580 | 85 |

属性

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-17-9-10-18-13/h5-10H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLIMXXAJWRGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732510 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229584-17-1 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。